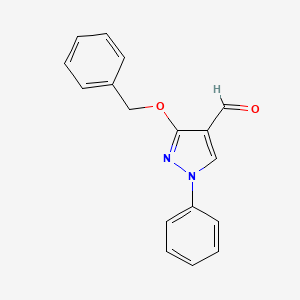![molecular formula C20H36N2O4 B8502032 Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate CAS No. 79316-89-5](/img/structure/B8502032.png)
Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate is a complex organic compound with a molecular formula of C20H34N4O9 It is known for its unique structure, which includes cyclohexyl groups and ethoxycarbonyl functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with ethyl chloroformate to form an intermediate, which is then reacted with another equivalent of cyclohexylamine and ethyl chloroformate under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Applications De Recherche Scientifique
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of Ethyl n-cyclohexyl-n-[2-(cyclohexyl-ethoxycarbonyl-amino)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of other organic compounds and its presence in fermented foods and beverages.
Cyclohexylamine derivatives: These compounds share structural similarities and are used in various chemical and industrial applications.
Uniqueness
Ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate is unique due to its dual cyclohexyl groups and ethoxycarbonyl functionalities, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where specific structural features are required .
Propriétés
Numéro CAS |
79316-89-5 |
|---|---|
Formule moléculaire |
C20H36N2O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
ethyl N-cyclohexyl-N-[2-[cyclohexyl(ethoxycarbonyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C20H36N2O4/c1-3-25-19(23)21(17-11-7-5-8-12-17)15-16-22(20(24)26-4-2)18-13-9-6-10-14-18/h17-18H,3-16H2,1-2H3 |
Clé InChI |
BYPRYVNTTQMPRC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(CCN(C1CCCCC1)C(=O)OCC)C2CCCCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[1-(1H-imidazol-1-yl)ethyl]benzenamine](/img/structure/B8501992.png)
![tert-butyl 7-(benzyloxy)-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B8502001.png)

![3-Nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-ol](/img/structure/B8502014.png)

![3-[2-(1-Naphthyl)ethoxy]propanoic acid](/img/structure/B8502036.png)



